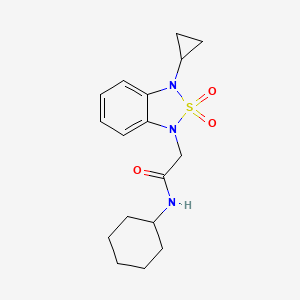

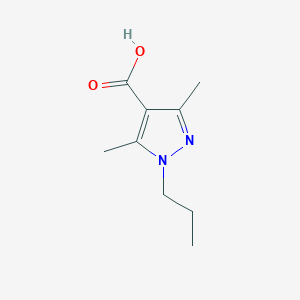

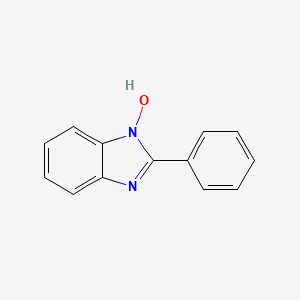

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide is a chemical entity that appears to be related to a class of thiazole and thiadiazole derivatives. These derivatives are known for their biological activities, which include kinase inhibitory and anticancer properties. For instance, KX2-391, a related compound, is a selective Src substrate binding site inhibitor with significant inhibitory activity against c-Src kinase and has shown potential in inhibiting cell proliferation in various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific thiazole or thiadiazole derivatives with different amines or amides. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was achieved by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine . Although the exact synthesis method for N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide is not provided, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that contribute to their stability and biological activity. For instance, in the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the planes of the acetamide and thiadiazole units are slightly twisted, and there is a notable hypervalent S⋯O interaction, which may influence the compound's binding to biological targets .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around their interactions with biological targets, such as enzymes. The inhibitory activity of these compounds against kinases suggests that they can form stable complexes with the enzymes, thereby preventing the phosphorylation of substrates. The specific chemical reactions of N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide with biological targets would require further study to elucidate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. For example, the formation of centrosymmetric dimers and further connection into layers through hydrogen bonding and C—H⋯O interactions, as seen in the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, may affect solubility and bioavailability .

科学的研究の応用

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of derivatives related to benzothiazole, revealing promising anticancer properties against various cancer cell lines. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Applications

Research into benzothiazole derivatives also extends to their antimicrobial properties. A study on the synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times and higher yields under ultrasound irradiation. The synthesized compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study explored the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their potential for use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. The study also examined the non-linear optical (NLO) activity and molecular docking to understand ligand-protein interactions, suggesting potential applications beyond biomedical into renewable energy technologies (Mary et al., 2020).

Synthesis and Characterization for Antimicrobial Activity

Further research into N-cyclohexyl-2-cyanoacetamide derivatives investigated their synthesis, characterization, and antimicrobial activity. This study demonstrated that some new compounds exhibited antimicrobial activity against both bacteria and fungi, indicating the broad potential of these compounds in developing new antimicrobial agents (Ali et al., 2010).

Insecticidal Properties

The insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the agricultural applications of such compounds. These findings suggest the potential of developing new, more effective insecticides based on the structural modification of thiadiazole derivatives (Fadda et al., 2017).

特性

IUPAC Name |

N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKMCVNEQVPOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)